2-Ethylanthraquinone

Description

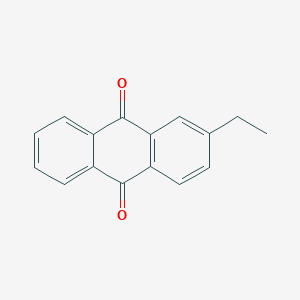

Structure

3D Structure

Properties

IUPAC Name |

2-ethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEBAWHUJDUKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044994 | |

| Record name | 2-Ethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Yellow microcrystalline powder; [Acros Organics MSDS] | |

| Record name | 9,10-Anthracenedione, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000102 [mmHg] | |

| Record name | 2-Ethylanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84-51-5 | |

| Record name | 2-Ethylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJ81QZKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Characterization of 2-Ethylanthraquinone (CAS: 84-51-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Ethylanthraquinone (2-EAQ), a key organic compound with significant industrial applications and potential relevance in synthetic chemistry for drug development.

Physicochemical and Spectroscopic Characterization

This compound is a pale yellow, solid organic compound.[1] Its primary industrial use is as a catalyst in the anthraquinone (B42736) process for the production of hydrogen peroxide.[1][2] It also serves as an intermediate in the synthesis of dyes and pigments.[2] While its direct biological activity is not extensively documented, its rigid, aromatic structure makes it a potential scaffold or precursor for the synthesis of novel therapeutic agents.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molar Mass | 236.27 g/mol | [1] |

| Appearance | Pale yellow solid/flakes | [1][4] |

| Melting Point | 108-112 °C | [4] |

| Boiling Point | 415.4 °C at 760 mmHg | [1] |

| Density | ~1.231 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [5] |

| Vapor Pressure | <1 hPa at 25 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

| Spectroscopic Technique | Description |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Data is available in public databases such as PubChem and ChemicalBook.[7][8] |

| ¹³C NMR | The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbon atoms and their electronic environments. Spectra for this compound can be found in spectral databases.[9][10] |

| FTIR | Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound shows characteristic absorption bands for the carbonyl (C=O) and aromatic (C=C) groups.[11][12][13] |

| Mass Spectrometry | Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound is available in the NIST WebBook and other databases.[8] |

Thermal Analysis

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640), followed by cyclization of the resulting 2-(4-ethylbenzoyl)benzoic acid.[1]

Materials:

-

Phthalic anhydride

-

Ethylbenzene

-

Aluminum chloride (anhydrous)

-

Concentrated sulfuric acid or oleum (B3057394)

-

Toluene

-

Aqueous alkali solution (e.g., NaOH)

-

Deionized water

Procedure:

-

Acylation: Phthalic anhydride is reacted with an excess of ethylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction is usually carried out at a controlled temperature.

-

Hydrolysis: The reaction mixture is then hydrolyzed to break down the aluminum chloride complex and liberate the 2-(4-ethylbenzoyl)benzoic acid.

-

Cyclization: The intermediate, 2-(4-ethylbenzoyl)benzoic acid, is isolated and then cyclized using a strong dehydrating agent such as concentrated sulfuric acid or oleum at an elevated temperature.[6] This intramolecular acylation closes the ring to form the anthraquinone structure.

-

Purification: The crude this compound is purified. This typically involves washing with an aqueous alkali solution to remove any unreacted acidic intermediate, followed by washing with water. Further purification can be achieved by recrystallization from a suitable solvent or by distillation.[6]

Applications and Biological Relevance

Industrial Applications

The predominant application of this compound is in the Riedl-Pfleiderer process for the industrial production of hydrogen peroxide.[1] In this catalytic cycle, 2-EAQ is hydrogenated to 2-ethylanthrahydroquinone, which is then oxidized with air to regenerate 2-EAQ and produce hydrogen peroxide.[4]

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, its anthraquinone core is a common motif in many biologically active compounds. It can serve as a precursor or building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2][3][16] For instance, a derivative, Ethyl 2-Succinate-Anthraquinone, has been shown to possess anti-inflammatory and antioxidant properties.[17][18] This derivative was found to modulate the NLRP3 inflammasome signaling pathway, which is implicated in a variety of inflammatory diseases.[17][18]

Visualizations

Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Anthraquinone Process for Hydrogen Peroxide Production

Caption: The catalytic cycle of the anthraquinone process.

NLRP3 Signaling Pathway Modulation by an Anthraquinone Derivative

Caption: Inhibition of the NLRP3 pathway by an anthraquinone derivative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. isca.me [isca.me]

- 4. nbinno.com [nbinno.com]

- 5. Exploring the Chemical Dynamics and Applications of 2-Ethyl Anthraquinone_Chemicalbook [chemicalbook.com]

- 6. This compound | 84-51-5 [chemicalbook.com]

- 7. This compound(84-51-5) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C16H12O2 | CID 6772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. lookchem.com [lookchem.com]

- 16. futuremarketinsights.com [futuremarketinsights.com]

- 17. Ethyl 2-Succinate-Anthraquinone Attenuates Inflammatory Response and Oxidative Stress via Regulating NLRP3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethyl 2-Succinate-Anthraquinone Attenuates Inflammatory Response and Oxidative Stress via Regulating NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethylanthraquinone from Phthalic Anhydride and Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-ethylanthraquinone (2-EAQ), a crucial intermediate in various industrial processes, most notably in the production of hydrogen peroxide. The synthesis commences from readily available precursors, phthalic anhydride (B1165640) and ethylbenzene (B125841), and can be achieved through multiple pathways, each with distinct advantages and challenges. This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols and process diagrams.

Core Synthesis Strategies

The industrial production of this compound from phthalic anhydride and ethylbenzene is predominantly accomplished via a two-step Friedel-Crafts reaction sequence. However, efforts to develop more environmentally benign and efficient processes have led to the exploration of one-pot syntheses using solid acid catalysts.

1. Two-Step Friedel-Crafts Synthesis: This traditional and widely used method involves two distinct stages:

- Step 1: Friedel-Crafts Acylation: Phthalic anhydride reacts with ethylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 2-(4-ethylbenzoyl)benzoic acid (BE acid).

- Step 2: Cyclization/Dehydration: The BE acid intermediate undergoes an intramolecular cyclization and dehydration reaction, usually catalyzed by a strong acid like concentrated sulfuric acid or oleum (B3057394), to yield this compound.

2. One-Pot Synthesis using Heterogeneous Catalysts: This approach aims to combine the acylation and cyclization steps into a single process, often employing solid acid catalysts such as modified zeolites. This method offers potential advantages in terms of reduced waste, easier catalyst separation, and simplified process flow.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis methods.

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield of 2-EAQ (%) | Purity (%) | Reference |

| Two-Step Friedel-Crafts | ||||||

| Acylation | AlCl₃ | 0 - 40 | 1 - 4 h | ~95-99 (BE acid) | - | [1] |

| Cyclization | Concentrated H₂SO₄ or Oleum | 100 - 140 | 0.5 - 2 h | 75 - 95.5 | >98.5 | [2][3] |

| One-Pot Synthesis | ||||||

| Modified Hβ Zeolite | Alkali desilication modified Hβ molecular sieve | 170 - 230 | 1.2 - 5 h | High | - | [4] |

| Sc-modified Hβ Zeolite | Sc-modified Hβ catalyst | - | - | Up to 78.5 selectivity | - | [5] |

Experimental Protocols

Protocol 1: Two-Step Friedel-Crafts Synthesis of this compound

Step 1: Synthesis of 2-(4-ethylbenzoyl)benzoic acid (BE acid)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, disperse 45 parts by weight of phthalic anhydride in 433 parts by weight of ethylbenzene at 15-20°C.

-

Catalyst Addition: While cooling and stirring, slowly add 81 parts by weight of anhydrous aluminum chloride over approximately 2 hours, maintaining the temperature between 15-20°C.

-

Reaction: After the addition is complete, continue stirring at 20°C for an additional hour.

-

Work-up: Pour the reaction mixture onto ice and add concentrated hydrochloric acid. Remove excess ethylbenzene by steam distillation.

-

Isolation: Cool the remaining aqueous solution and filter the precipitate. The solid can be further purified by dissolving in an aqueous sodium hydroxide (B78521) solution, filtering, and re-precipitating with hydrochloric acid to yield 2-(4-ethylbenzoyl)benzoic acid. A typical yield is around 95-99%.[1]

Step 2: Cyclization of 2-(4-ethylbenzoyl)benzoic acid to this compound

-

Reaction Setup: In a suitable reactor, heat 2-(4-ethylbenzoyl)benzoic acid to a liquid state (140-180°C).

-

Acid Addition: Mix the molten BE acid with concentrated sulfuric acid (96-98%) or oleum (e.g., 20% SO₃) in a mixer. A typical mass-to-volume ratio is 1g of BE acid to 1.5-2.5 mL of acid.[6]

-

Reaction: The mixture is then passed through a stirred reactor at a temperature of 100-140°C for 5-30 minutes.[6] A patent describes reacting at 120°C for 30 minutes.[2]

-

Work-up: The reaction mixture is carefully poured into water and ice to precipitate the crude this compound.

-

Purification: The crude product is filtered, washed with water, and can be purified by washing with a basic aqueous solution, followed by distillation or sublimation to yield high-purity this compound.[7] Yields in this step can range from 75% to over 95%.[2][3]

Protocol 2: One-Pot Synthesis of this compound using a Modified Hβ Zeolite Catalyst

-

Reaction Setup: In a stainless steel autoclave reactor, add 1.19g of phthalic anhydride and 4.25g of ethylbenzene.

-

Catalyst Addition: Add the alkali desilication modified Hβ molecular sieve catalyst. A reactant to catalyst mass ratio of 100:10 is suggested.[4]

-

Reaction: Heat the mixture to 200°C with stirring (e.g., 600 rpm) for 1.5 hours.[4]

-

Isolation: After cooling the reactor, the solid catalyst is separated by filtration to obtain the product mixture containing this compound.

-

Purification: The this compound can be purified from the resulting mixture by conventional methods such as crystallization or chromatography.

Process and Pathway Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

References

- 1. JPH07118195A - this compound and its production - Google Patents [patents.google.com]

- 2. This compound | 84-51-5 [chemicalbook.com]

- 3. CN103360230A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. CN104803837A - Method for preparing 2-ethyl anthraquinone through one-step reaction of ethylbenzene and phthalic anhydride under catalysis of alkali desilication modified Hbeta molecular sieve - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103360229A - Method for preparing this compound by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction - Google Patents [patents.google.com]

- 7. CN1177954A - Method for synthesising 2 -ethyl -anthraquinone - Google Patents [patents.google.com]

The Cornerstone of Industrial Hydrogen Peroxide Production: A Technical Guide to the 2-Ethylanthraquinone Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anthraquinone (B42736) process, a cornerstone of modern chemical manufacturing, is the dominant method for producing hydrogen peroxide (H₂O₂), a versatile and environmentally friendly oxidizing agent. At the heart of this cyclical process lies 2-ethylanthraquinone (2-EAQ), a key organic molecule that facilitates the catalytic reaction between hydrogen and oxygen. This technical guide provides a comprehensive overview of the mechanism of 2-EAQ in hydrogen peroxide production, detailing the core chemical transformations, experimental considerations, and process flow.

The Anthraquinone Cycle: A Symphony of Reduction and Oxidation

The production of hydrogen peroxide via the this compound process is an elegant, multi-step cyclic operation. The overall reaction is deceptively simple: H₂ + O₂ → H₂O₂. However, the ingenuity of the process lies in the use of 2-EAQ as a carrier molecule, which is hydrogenated and then oxidized to produce hydrogen peroxide while being regenerated for continuous use.[1][2] The entire industrial process can be broadly categorized into four main stages: hydrogenation, oxidation, extraction, and regeneration.[3]

Step 1: Hydrogenation of this compound

The cycle begins with the catalytic hydrogenation of this compound (2-EAQ) to 2-ethylanthrahydroquinone (2-EAHQ).[4] This reaction is carried out in a "working solution," a mixture of 2-EAQ dissolved in a combination of nonpolar and polar organic solvents.[3][5] A palladium-based catalyst, often supported on alumina (B75360) (Al₂O₃), is typically employed to facilitate this reduction.[4][6] The reaction is performed under controlled temperature and pressure to ensure high selectivity and to prevent over-hydrogenation of the aromatic rings.[7]

The primary reaction is as follows:

This compound (2-EAQ) + H₂ → 2-Ethylanthrahydroquinone (2-EAHQ)

To suppress side reactions, the hydrogenation is typically carried out to approximately 50% completion.[7]

Step 2: Oxidation of 2-Ethylanthrahydroquinone

The working solution, now containing 2-EAHQ, is transferred to an oxidation tower where it is brought into contact with air.[5] In this auto-oxidation step, the 2-EAHQ is oxidized back to 2-EAQ, with the simultaneous formation of hydrogen peroxide.[8] This step does not require a catalyst.[3]

The core reaction of this stage is:

2-Ethylanthrahydroquinone (2-EAHQ) + O₂ → this compound (2-EAQ) + H₂O₂

The resulting hydrogen peroxide is dissolved in the organic working solution.

Step 3: Extraction of Hydrogen Peroxide

The hydrogen peroxide, now present in the organic phase, is separated from the working solution through a liquid-liquid extraction process.[3] Demineralized water is used as the extraction solvent.[5] The differing densities and polarities of the aqueous and organic phases allow for the efficient separation of the hydrogen peroxide into the aqueous phase.[5] This crude aqueous hydrogen peroxide solution, typically at a concentration of 15-35% by weight, is then further purified and concentrated via distillation.[7]

Step 4: Regeneration of the Working Solution

The organic working solution, now depleted of hydrogen peroxide but containing the regenerated 2-EAQ, is recycled back to the hydrogenation stage to begin a new cycle.[5] However, during the hydrogenation and oxidation cycles, some side reactions can occur, leading to the formation of degradation byproducts such as tetrahydroanthraquinones.[7][9] To maintain the efficiency of the process, a portion of the working solution is continuously diverted to a regeneration unit.[3] Here, catalysts like activated alumina are used to convert these byproducts back into active quinones.[5][7]

Quantitative Process Parameters

The efficiency and viability of the anthraquinone process are highly dependent on carefully controlled reaction conditions. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value | Stage | Notes |

| Hydrogenation Temperature | ~40-55 °C | Hydrogenation | Controlled to prevent over-hydrogenation and catalyst deactivation.[7][9] |

| Hydrogenation Pressure | Up to 5 bar | Hydrogenation | Sufficient to ensure adequate hydrogen solubility in the working solution.[7] |

| Hydrogenation Catalyst | Palladium on Alumina (Pd/Al₂O₃) | Hydrogenation | Other supports like silica (B1680970) have also been investigated.[4][6] |

| Oxidation Temperature | 30 - 80 °C | Oxidation | Higher temperatures can increase reaction rates but may also promote side reactions.[7] |

| Oxidation Pressure | Up to 5 bar | Oxidation | Ensures sufficient oxygen dissolution.[7] |

| Extraction Yield | ~98% | Extraction | High efficiency is crucial for the economic viability of the process.[7] |

| Initial H₂O₂ Concentration | 15-35% (by weight) | Extraction | This is the concentration in the aqueous phase after extraction.[7] |

| Hydrogenation Conversion | ~50% | Hydrogenation | Limiting conversion helps to minimize the formation of unwanted byproducts.[7] |

| H₂O₂ Yield (Catalytic Study) | 96.5% | Overall | Achieved with a palladium on hollow ceramic microsphere catalyst.[10] |

Experimental Protocols

Detailed experimental protocols are essential for replicating and optimizing the anthraquinone process in a laboratory or industrial setting. Below are generalized methodologies for the key stages.

Preparation of the Working Solution

-

A specific ratio of this compound (2-EAQ) is dissolved in a solvent system.[5]

-

The solvent system typically consists of a mixture of a nonpolar aromatic solvent (e.g., trimethylbenzene) and a polar solvent (e.g., trioctylphosphate) to dissolve both the quinone and hydroquinone (B1673460) forms.[5][10]

-

The mixture is stirred until the 2-EAQ is completely dissolved, forming the working solution.

Hydrogenation Procedure (Batch Reactor)

-

A slurry-type reactor is charged with the working solution and the palladium-based catalyst.[3]

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any oxygen.

-

Hydrogen gas is introduced into the reactor, and the pressure is maintained at the desired level (e.g., up to 5 bar).[7]

-

The reaction mixture is agitated to ensure good mixing of the three phases (gas, liquid, solid catalyst).[3]

-

The temperature is controlled within the optimal range (e.g., 40-55 °C).[7][9]

-

The reaction is monitored, and once the desired level of hydrogenation is achieved (e.g., ~50%), the hydrogen supply is stopped.[7]

-

The catalyst is then separated from the working solution by filtration.[3]

Oxidation Procedure

-

The hydrogenated working solution is transferred to an oxidation vessel.

-

Air is bubbled through the solution at a controlled flow rate.[3]

-

The temperature and pressure are maintained within the specified range (e.g., 30-80 °C, up to 5 bar).[7]

-

The oxidation process is continued until the 2-EAHQ is converted back to 2-EAQ.

Extraction of Hydrogen Peroxide

-

The oxidized working solution is fed into a liquid-liquid extraction column.[3]

-

Demineralized water is introduced into the column, flowing counter-currently to the working solution.[3]

-

The hydrogen peroxide is selectively extracted into the aqueous phase.

-

The two phases are allowed to separate, and the aqueous layer containing the crude hydrogen peroxide is collected.

Visualizing the Process and Chemical Transformations

To better illustrate the logical flow and chemical relationships within the anthraquinone process, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow of the Anthraquinone Process for Hydrogen Peroxide Production.

Caption: Core Chemical Transformation Cycle of this compound.

Conclusion

The this compound-mediated anthraquinone process is a highly optimized and efficient method for the industrial-scale production of hydrogen peroxide. The success of this process hinges on the remarkable ability of 2-EAQ to act as a recyclable catalytic carrier for the reaction between hydrogen and oxygen. A thorough understanding of the reaction mechanisms, kinetics, and process parameters is crucial for researchers and professionals in chemical synthesis and drug development who may utilize hydrogen peroxide as a key reagent or seek to develop novel catalytic systems. The continuous refinement of catalysts and process conditions aims to further enhance the efficiency and sustainability of this vital industrial process.

References

- 1. innovation.world [innovation.world]

- 2. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 3. nzic.org.nz [nzic.org.nz]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Anthraquinone Process Of Hydrogen Peroxide Production Plant [slchemtech.com]

- 6. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthraquinone Process for Production of Hydrogen Peroxide - Chempedia - LookChem [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

An In-depth Technical Guide to the Solubility of 2-Ethylanthraquinone in Organic Solvent Mixtures

This technical guide provides a comprehensive overview of the solubility of 2-ethylanthraquinone (2-EAQ) in a variety of organic solvent mixtures. The information is targeted toward researchers, scientists, and professionals in drug development and chemical engineering who utilize 2-EAQ, particularly in processes such as the industrial production of hydrogen peroxide via the Riedl-Pfleiderer process.[1][2][3][4] This document summarizes key solubility data, details experimental methodologies for solubility determination, and illustrates the interplay between experimental work and thermodynamic modeling.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its industrial applications. Aromatic solvents generally exhibit higher solubility for 2-EAQ due to favorable π-π interactions with the anthraquinone (B42736) structure.[1] The following tables summarize the mole fraction solubility (x₁) of 2-EAQ in various pure and binary solvent systems at different temperatures.

Table 1: Solubility of this compound in Pure Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Reference |

| Toluene | 303.15 - 343.15 | Data available in cited literature | [1] |

| o-Xylene | 303.15 - 343.15 | Data available in cited literature | [1] |

| m-Xylene | 303.15 - 343.15 | Data available in cited literature | [1] |

| p-Xylene | 303.15 - 343.15 | Data available in cited literature | [1] |

| 1,3,5-Trimethylbenzene (TMB) | 303.15 - 343.15 | Data available in cited literature | [1][5] |

| 1,2,4-Trimethylbenzene | 303.15 - 343.15 | Data available in cited literature | [1] |

| Tris(2-ethylhexyl) phosphate (B84403) (TOP) | 303.15 - 343.15 | Data available in cited literature | [1] |

| 2,6-dimethyl-4-heptanol (DIBC) | 303.15 - 333.15 | Data available in cited literature | [5] |

Table 2: Solubility of this compound in Binary Organic Solvent Mixtures

| Solvent System (Solvent 1 + Solvent 2) | Volume Ratio (Solvent 1:Solvent 2) | Temperature (K) | Mole Fraction Solubility (x₁) | Reference |

| 1,3,5-TMB + TOP | Various | 303.15 - 343.15 | Data available in cited literature | [1] |

| 1,3,5-TMB + DIBC | 3:1, 3:2, 1:1, 2:3 | 303.15 - 333.15 | Data available in cited literature | [5] |

| PODE₃ + PODE₄ | Various | 293.15 - 343.15 | Data available in cited literature | [6] |

| PODE₂ + PODE₄ | Various | 293.15 - 343.15 | Data available in cited literature | [6] |

| PODE₂ + PODE₃ | Various | 293.15 - 343.15 | Data available in cited literature | [6] |

Note: "PODE" refers to oligooxymethylene dimethyl ethers with varying numbers of CH₂O groups.

Experimental Protocols

The determination of 2-EAQ solubility is typically performed using established methods such as the dynamic equilibrium method and the synthetic method.

2.1. Dynamic Equilibrium Method

This method involves achieving a saturated solution and then quantifying the solute concentration.

-

Apparatus : A common setup includes a jacketed glass vessel equipped with a magnetic stirrer, a temperature controller (e.g., a water bath), and a sampling port.

-

Procedure :

-

An excess amount of this compound is added to a known volume of the solvent or solvent mixture in the vessel.

-

The mixture is continuously stirred at a constant, controlled temperature to allow the system to reach equilibrium. The time to reach equilibrium should be predetermined through preliminary experiments.

-

Once equilibrium is established, stirring is stopped, and the solution is allowed to settle for a period to ensure any undissolved solid particles precipitate.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.45 µm filter) to prevent the transfer of solid particles.

-

The collected sample is immediately diluted with a known volume of a suitable solvent to prevent precipitation upon cooling.

-

The concentration of 2-EAQ in the diluted sample is determined using an analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[1]

-

-

Quantification : The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent.

2.2. Synthetic Method with Laser Monitoring

This technique involves observing the dissolution of a known amount of solute in a solvent as the temperature is changed.

-

Apparatus : The setup consists of a sealed vessel containing the sample, a temperature control system, a stirring mechanism, and a laser monitoring system to detect the disappearance of solid particles.

-

Procedure :

-

A precise amount of this compound and the solvent are weighed and placed into the vessel.

-

The mixture is heated at a controlled rate while being continuously stirred.

-

A laser beam is passed through the solution, and the intensity of the transmitted light is monitored.

-

The temperature at which the last solid particle dissolves, indicated by a sharp change in the transmitted light intensity, is recorded as the saturation temperature for that specific composition.[6]

-

This process is repeated for different compositions to generate a solubility curve over a range of temperatures.

-

Thermodynamic Modeling

Experimental solubility data are often correlated with various thermodynamic models to allow for interpolation and prediction of solubility at different conditions. Commonly used models for 2-EAQ solubility include:

-

Modified Apelblat Model : An empirical equation that relates the mole fraction solubility to temperature.[6][7][8]

-

λ-h (Buchowski) Model : A semi-empirical model that describes the solubility of a solid in a liquid.[5][6][7][8]

-

Wilson Model : A local composition model used to describe the activity coefficients in a liquid mixture.[1][5][6]

-

Non-Random Two-Liquid (NRTL) Model : Another local composition model for calculating activity coefficients.[1][5][6]

The dissolution of this compound in organic solvents is generally an endothermic and entropy-driven process.[7][8] Thermodynamic analysis based on the fitting results of these models can provide insights into the dissolution behavior, including the calculation of partial molar excess Gibbs free energy, enthalpy, and entropy.[6][7][8]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of this compound solubility using the dynamic equilibrium method.

Logical Relationship between Experiment and Modeling

The relationship between experimental data collection and thermodynamic modeling is cyclical, where experimental results are used to develop and validate models, which in turn can guide future experiments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Modeling of the Solubility of 2âEthyl or 2-tert-pentyl Anthraquinone in Organic Solvents - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of 2-Ethylanthraquinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Ethylanthraquinone (2-EAQ) and its derivatives. While comprehensive electrochemical data for a wide range of specific 2-EAQ derivatives is limited in publicly available literature, this document synthesizes the known electrochemical behavior of the parent compound, discusses the influence of substituents on the anthraquinone (B42736) core, and details the relevant experimental protocols. The primary focus of existing research lies in the application of 2-EAQ in the industrial synthesis of hydrogen peroxide, which serves as a large-scale example of its redox chemistry.

Core Electrochemical Behavior of the Anthraquinone System

The fundamental electrochemical characteristic of anthraquinone and its derivatives is a two-step reversible reduction process. The quinone moiety first accepts an electron to form a stable radical anion (semiquinone), and subsequently accepts a second electron to form a dianion. This behavior is central to its function in various applications, from industrial catalysis to potential use in redox flow batteries.

The redox potentials at which these electron transfers occur are highly sensitive to the nature and position of substituents on the anthraquinone core. Electron-donating groups (such as hydroxyl or amino groups) generally lower the reduction potential, while electron-withdrawing groups (like sulfonate groups) increase it. This tunability is a key area of research for tailoring anthraquinone derivatives for specific applications.

Data Presentation: Electrochemical Properties

Due to a scarcity of specific quantitative data for a series of this compound derivatives in the literature, the following table presents data for various other anthraquinone derivatives to illustrate the impact of different substituents on the redox potentials. This comparative data provides a foundational understanding of the structure-property relationships that would also apply to 2-EAQ derivatives. The data is derived from cyclic voltammetry experiments.

| Compound | First Reduction Potential (E½, V vs. Fc+/Fc) | Second Reduction Potential (E½, V vs. Fc+/Fc) | Notes |

| Anth-1-Carb | -1.36 | -1.78 | Reversible two-step reduction. |

| Anth-2-Carb | -1.33 | -1.75 | Position of substituent has a minor effect on reduction potentials. |

| Anth-1-NPh2 | -1.43 | -1.83 | Amine substitution slightly shifts potentials. |

| Anth-2-NPh2 | -1.40 | -1.82 | |

| Anth-1-Phenox | -1.36 | -1.79 | |

| Anth-2-Phenox | -1.35 | -1.78 |

Data sourced from studies on anthraquinone derivatives with varying electron-donating substituents.

Key Industrial Electrochemical Process: The Riedl-Pfleiderer Process

The most significant application showcasing the redox properties of 2-EAQ is the Riedl-Pfleiderer process for the industrial production of hydrogen peroxide (H₂O₂).[1][2] This process relies on the catalytic hydrogenation of 2-EAQ to 2-ethylanthrahydroquinone, followed by its oxidation back to 2-EAQ with the concomitant formation of H₂O₂.[1][3] This large-scale industrial process is a prime example of the reversible redox chemistry of 2-EAQ.

Caption: Redox cycle of this compound in the Riedl-Pfleiderer process.

Electrochemical Stability and Degradation Pathways

During the hydrogenation step of the Riedl-Pfleiderer process, 2-EAQ can undergo side reactions that lead to the formation of degradation products.[4][5] These side reactions are relevant to the electrochemical stability of 2-EAQ under reductive conditions. Understanding these pathways is crucial for optimizing the industrial process and for designing more stable derivatives for other electrochemical applications. The primary degradation products include 2-ethylanthrone (B8360438) and 2-ethylanthracene, which are formed through the hydrogenolysis of C-O bonds, and tetrahydroanthraquinone (B8792033) derivatives from the hydrogenation of the aromatic rings.[4][5]

Caption: Key degradation pathways of this compound under reductive conditions.

Structure-Property Relationships

The electrochemical potential of anthraquinone derivatives can be logically tuned by the addition of various functional groups. This relationship is a guiding principle in the design of novel redox-active materials for applications such as organic batteries.

Caption: Influence of substituent type on the redox potential of the anthraquinone core.

Experimental Protocols: Cyclic Voltammetry

The primary technique for characterizing the electrochemical properties of 2-EAQ and its derivatives is cyclic voltammetry (CV). The following is a generalized experimental protocol based on common practices for analyzing anthraquinone derivatives.

Objective: To determine the reduction and oxidation potentials of a this compound derivative.

Materials and Equipment:

-

Potentiostat: An instrument for controlling the voltage and measuring the current.

-

Electrochemical Cell: A three-electrode setup is standard.

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typical.

-

Counter Electrode: A platinum wire or graphite (B72142) rod serves as the counter electrode.

-

-

Electrolyte Solution: A non-aqueous solvent such as acetonitrile (B52724) or dichloromethane (B109758) is often used, containing a supporting electrolyte like 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (TBAF₄). The choice of solvent and electrolyte depends on the solubility of the specific 2-EAQ derivative being studied.

-

Analyte: The this compound derivative of interest, typically at a concentration of 1-5 mM.

-

Inert Gas: Nitrogen or argon gas for deaerating the solution to remove dissolved oxygen, which can interfere with the measurements.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse with deionized water and the solvent to be used, and then dry thoroughly.

-

Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to the desired concentration (e.g., 0.1 M). Then, add the 2-EAQ derivative to achieve the target analyte concentration.

-

Deaeration: Transfer the solution to the electrochemical cell and purge with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes immersed in the deaerated solution.

-

Set the parameters on the potentiostat:

-

Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction peaks, and then reverse the scan to a potential positive enough to see the corresponding oxidation peaks.

-

Scan Rate: A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.

-

-

Run the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

Plot the measured current versus the applied potential.

-

Determine the cathodic (reduction) and anodic (oxidation) peak potentials.

-

Calculate the half-wave potential (E½), which is the average of the cathodic and anodic peak potentials for a reversible couple, to approximate the formal redox potential.

-

This guide provides a foundational understanding of the electrochemical properties of this compound and its derivatives, grounded in its most significant industrial application and the general principles of anthraquinone chemistry. Further research into the synthesis and detailed electrochemical characterization of a broader range of 2-EAQ derivatives would be highly valuable for the development of new materials for energy storage and other advanced applications.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanthraquinone (2-EAQ) is a pale yellow solid organic compound derived from anthraquinone. It plays a crucial role as a catalyst in the industrial production of hydrogen peroxide (H₂O₂). Given its application in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring process safety, optimizing operational parameters, and minimizing the formation of hazardous byproducts. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition profile and the products formed upon thermal degradation.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Melting Point | 108 - 111 °C | [1] |

| Boiling Point | 343 °C (decomposes) | [1] |

| Autoignition Temperature | Not available |

Thermal Stability and Decomposition Profile

The thermal stability of a compound refers to its ability to resist decomposition when subjected to heat. Understanding the temperatures at which this compound begins to decompose and the nature of this decomposition is critical for safe handling and processing.

Decomposition Products

Upon thermal decomposition, this compound is known to release irritating gases and vapors. The primary hazardous combustion products identified are:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

The formation of these gases indicates the breakdown of the aromatic and quinone structures at elevated temperatures.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, several analytical techniques are employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

A standard operating procedure for conducting TGA on an organic powder like this compound is as follows:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA pan (typically platinum or alumina). Ensure the sample is evenly distributed at the bottom of the pan.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

A general procedure for DSC analysis of a crystalline organic solid like this compound is as follows:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature to a temperature beyond its melting point and into the decomposition region (e.g., 30 °C to 400 °C).

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature. The DSC thermogram will show an endothermic peak corresponding to melting and may show exothermic peaks associated with decomposition.

Evolved Gas Analysis (EGA) using TGA-FTIR/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A thermogravimetric analyzer is coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.

-

TGA Protocol: The TGA experiment is performed as described in the TGA section.

-

EGA Parameters:

-

Transfer Line Temperature: Maintained at a high temperature (e.g., 250 °C) to prevent condensation of the evolved gases.

-

FTIR/MS Acquisition: Spectra are continuously collected as the sample is heated in the TGA.

-

-

Data Analysis: The FTIR spectra or mass spectra of the evolved gases are analyzed at different temperatures corresponding to the weight loss events in the TGA curve to identify the chemical nature of the decomposition products.

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal hazards of a chemical substance like this compound.

Caption: Workflow for assessing the thermal hazards of a chemical.

Conclusion

References

A Deep Dive into the Reaction Kinetics of 2-Ethylanthraquinone in the Anthraquinone Process

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anthraquinone (B42736) process, a cornerstone of industrial hydrogen peroxide production, relies on the cyclical hydrogenation and oxidation of 2-ethylanthraquinone (2-EAQ). A thorough understanding of the reaction kinetics of these core transformations is paramount for process optimization, catalyst development, and ensuring the efficiency and safety of this vital industrial process. This technical guide provides a comprehensive overview of the reaction kinetics of 2-EAQ in the anthraquinone process, detailing experimental methodologies, presenting quantitative kinetic data, and visualizing the key process and experimental workflows.

The Catalytic Cycle: Hydrogenation and Oxidation

The anthraquinone process is an elegant example of a catalytic cycle where 2-EAQ acts as a catalyst carrier. The process can be broadly divided into two key stages: the hydrogenation of 2-EAQ to 2-ethylanthrahydroquinone (2-EAHQ) and the subsequent oxidation of 2-EAHQ with air to produce hydrogen peroxide and regenerate the parent 2-EAQ.

Hydrogenation of this compound

The hydrogenation of 2-EAQ is a critical step where the quinone is reduced to its hydroquinone (B1673460) form. This reaction is typically carried out in a slurry reactor using a palladium-based catalyst.

Reaction Kinetics:

The hydrogenation of this compound has been reported to follow zero-order kinetics with respect to this compound and first-order kinetics with respect to hydrogen.[1] This indicates that the reaction rate is independent of the 2-EAQ concentration, likely due to the catalyst surface being saturated under typical operating conditions, and directly proportional to the partial pressure of hydrogen.

The rate law can be expressed as:

Ratehydrogenation = kH * PH₂

Where:

-

kH is the hydrogenation rate constant.

-

PH₂ is the partial pressure of hydrogen.

Oxidation of 2-Ethylanthrahydroquinone

In the subsequent step, the 2-EAHQ is oxidized by bubbling air through the working solution. This reaction regenerates the 2-EAQ and produces hydrogen peroxide. The oxidation of the closely related 2-ethyltetrahydroanthraquinone is described as a second-order reaction, and it is reasonable to assume a similar kinetic behavior for 2-EAHQ. The reaction rate is significantly influenced by the mass transfer of oxygen from the gas phase to the liquid phase, suggesting that the intrinsic chemical reaction is relatively fast.

Reaction Kinetics:

The oxidation is a gas-liquid reaction, and its rate is dependent on the concentrations of both 2-EAHQ and dissolved oxygen.

A plausible rate law is:

Rateoxidation = kO * [2-EAHQ] * [O₂]

Where:

-

kO is the oxidation rate constant.

-

[2-EAHQ] is the concentration of 2-ethylanthrahydroquinone.

-

[O₂] is the concentration of dissolved oxygen.

Quantitative Kinetic Data

The following table summarizes the available quantitative kinetic data for the key reactions in the anthraquinone process involving this compound.

| Reaction Step | Reactant Order | Rate Constant (k) | Activation Energy (Ea) | Catalyst/Conditions |

| Hydrogenation | 0-order in 2-EAQ, 1st-order in H₂ | 2 mol L⁻¹ h⁻¹ (with respect to 2-EAQ), 6 L h⁻¹ (with respect to H₂) | Not specified | Palladium supported on hollow ceramic microspheres |

| Oxidation | Assumed 2nd-order overall (1st-order in 2-EAHQ, 1st-order in O₂) | Not explicitly found in searches | Not explicitly found in searches | Air oxidation in a gas-liquid reactor |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. Below are methodologies for investigating the hydrogenation and oxidation steps.

Hydrogenation Kinetic Study

Objective: To determine the reaction order, rate constant, and activation energy for the hydrogenation of 2-EAQ.

Experimental Setup: A high-pressure autoclave or a stirred slurry reactor is typically used. The reactor should be equipped with a gas inlet for hydrogen, a sampling port, a temperature controller, and a variable-speed agitator.

Materials:

-

This compound (2-EAQ)

-

Working solution: A mixture of a non-polar solvent (e.g., an aromatic hydrocarbon) and a polar solvent (e.g., a long-chain alcohol or phosphate (B84403) ester).

-

Catalyst: Palladium supported on a carrier such as alumina, silica (B1680970), or carbon.

-

High-purity hydrogen gas.

Procedure:

-

Charge the reactor with the working solution containing a known concentration of 2-EAQ and the catalyst.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any air.

-

Heat the reactor to the desired temperature and pressurize it with hydrogen to the desired pressure.

-

Start the agitation to ensure good mixing and gas-liquid-solid contact.

-

Collect liquid samples at regular time intervals.

-

Immediately quench the reaction in the samples (e.g., by cooling and separating the catalyst).

-

Analyze the samples to determine the concentration of 2-EAQ and 2-EAHQ.

-

Repeat the experiment at different initial concentrations of 2-EAQ, hydrogen pressures, and temperatures to determine the reaction order, rate constant, and activation energy.

Oxidation Kinetic Study

Objective: To determine the reaction order, rate constant, and activation energy for the oxidation of 2-EAHQ.

Experimental Setup: A gas-liquid reactor, such as a bubble column or a stirred-cell reactor with a flat gas-liquid interface, is suitable for this study. The setup should allow for controlled introduction of air or oxygen, temperature control, and sampling of the liquid phase.

Materials:

-

A solution of 2-ethylanthrahydroquinone (2-EAHQ) in the working solution (can be prepared by hydrogenating a 2-EAQ solution).

-

Air or a gas mixture with a known oxygen concentration.

Procedure:

-

Charge the reactor with the 2-EAHQ solution.

-

Heat the solution to the desired temperature.

-

Start bubbling air or the oxygen-containing gas through the solution at a known flow rate.

-

Collect liquid samples at regular time intervals.

-

Analyze the samples to determine the concentration of 2-EAHQ and the produced hydrogen peroxide.

-

To distinguish between mass transfer and kinetic control, experiments should be performed at different agitation speeds or gas flow rates. If the reaction rate increases with increasing agitation or gas flow, the reaction is likely mass transfer limited.

-

Experiments at different initial concentrations of 2-EAHQ and oxygen partial pressures will allow for the determination of the kinetic parameters.

Analytical Methods

Accurate quantification of the reactants and products is essential for kinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

HPLC Method for Quantification of 2-EAQ and 2-EAHQ:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like acetic acid).

-

Detection: UV detection at a wavelength where both 2-EAQ and 2-EAHQ have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Samples from the reaction mixture should be filtered to remove catalyst particles. Dilution with a suitable solvent may be necessary to bring the concentrations within the linear range of the detector. As 2-EAHQ is sensitive to air oxidation, samples from the hydrogenation step should be handled under an inert atmosphere if possible, or analyzed quickly. For analyzing the working solution, a normal-phase HPLC method has also been described using a silica column and a mobile phase of n-hexane and isopropanol.

Visualizations

Anthraquinone Process Catalytic Cycle

Caption: The catalytic cycle of the anthraquinone process.

Experimental Workflow for Kinetic Studies

Caption: A typical experimental workflow for kinetic studies.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylanthraquinone Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethylanthraquinone (2-EAQ) crystals. The information compiled herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and other relevant industries who utilize 2-EAQ in their work. This document presents quantitative data in structured tables, details the experimental protocols for key analytical methods, and includes visualizations of relevant chemical processes.

General and Physical Properties

This compound is an organic compound, a derivative of anthraquinone, that typically appears as a pale yellow to amber crystalline solid.[1] It is a crucial intermediate in various industrial processes, most notably in the production of hydrogen peroxide and as a photoinitiator.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O₂ | [1][3] |

| Molecular Weight | 236.27 g/mol | [3] |

| Appearance | White to yellowish crystals or powder | [3] |

| Melting Point | 108-111 °C | [2] |

| Boiling Point | 415.4 °C at 760 mmHg | [3] |

| Density | 1.231 g/cm³ | [3] |

| Flash Point | 155.4 °C | [3] |

| Autoignition Temperature | 485 °C | [2] |

Solubility Profile

This compound is characterized by its low solubility in water but is soluble in various organic solvents.[1][2]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.00025 g/L) | [2] |

| Organic Solvents | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Spectra available from various sources. | [4] |

| ¹³C NMR | Spectra available from various sources. | [4] |

| Infrared (IR) Spectroscopy | ATR-IR spectra have been recorded on a Bruker Tensor 27 FT-IR instrument. | [4] |

| Mass Spectrometry | Data available in the NIST Mass Spectrometry Data Center. | [4] |

Experimental Protocols

Detailed methodologies for the determination of the physical and chemical properties of this compound are outlined below.

Synthesis of this compound (Friedel-Crafts Acylation)

The industrial synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640), followed by a cyclization step.[3]

Procedure:

-

Phthalic anhydride is dispersed in an excess of ethylbenzene.

-

Aluminum chloride is added portion-wise to the mixture at a controlled temperature (typically between 0-40 °C) to catalyze the acylation reaction, forming 2-(4-ethylbenzoyl)benzoic acid.

-

The resulting intermediate is then cyclized in the presence of a dehydrating agent, such as fuming sulfuric acid, to yield this compound.

Hydrogen Peroxide Production (Riedl-Pfleiderer Process)

This compound is a key component in the most common industrial route to hydrogen peroxide, the Riedl-Pfleiderer process. This is a cyclic process involving the hydrogenation and subsequent oxidation of 2-EAQ.[3]

Process Steps:

-

Hydrogenation: this compound, dissolved in a suitable organic solvent, is catalytically hydrogenated to 2-ethylanthrahydroquinone using a palladium catalyst.

-

Oxidation: The resulting 2-ethylanthrahydroquinone is then oxidized with air to regenerate this compound and produce hydrogen peroxide.

-

Extraction: The hydrogen peroxide is extracted with water.

-

Recycling: The organic solvent containing the regenerated this compound is recycled back to the hydrogenation step.

Determination of Melting Point

The melting point of this compound crystals can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Solubility Determination

The solubility of this compound in various solvents is determined by preparing a saturated solution at a specific temperature.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

Infrared (IR) Spectroscopy: A thin film of the solid sample is prepared by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

X-ray Crystallography

While specific crystal structure data for this compound is not widely published, the general methodology for single-crystal X-ray diffraction would be as follows:

Procedure:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The resulting data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of this compound.

General Procedure:

-

TGA: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the change in mass is recorded as a function of temperature.

References

Methodological & Application

Application Notes and Protocols for the Hydrogenation of 2-Ethylanthraquinone using a Palladium Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of 2-ethylanthraquinone (2-EAQ) using a palladium catalyst. This reaction is a critical step in the anthraquinone (B42736) process, the primary industrial method for producing hydrogen peroxide (H₂O₂). The information herein is intended to guide researchers in setting up and conducting experiments, as well as in understanding the underlying principles and analytical methodologies.

Introduction

The anthraquinone process is a cyclical method that involves the hydrogenation of a 2-alkylanthraquinone, typically this compound, to its corresponding hydroquinone (B1673460), followed by the oxidation of the hydroquinone to regenerate the parent anthraquinone and produce hydrogen peroxide.[1][2][3] The hydrogenation step is crucial for the overall efficiency of the process and is most commonly catalyzed by palladium, often supported on a high-surface-area material like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).[4][5][6] The choice of catalyst, support, and reaction conditions significantly impacts the reaction rate, selectivity, and the formation of byproducts.[4][7]

Reaction Pathway and Byproducts

The primary reaction in the hydrogenation step is the reduction of this compound (2-EAQ) to 2-ethylanthrahydroquinone (2-EAHQ). However, several side reactions can occur, leading to the formation of undesired byproducts that can reduce the efficiency of the process. These byproducts can include 2-ethyl-5,6,7,8-tetrahydroanthraquinone (H₄eAQ) and its corresponding hydroquinone, as well as degradation products like 2-ethylanthrone.[4]

Experimental Protocols

The following sections provide detailed protocols for catalyst preparation, the hydrogenation experiment, and the analysis of the reaction mixture.

Catalyst Preparation: Palladium on Alumina (Pd/Al₂O₃)

A common method for preparing Pd/Al₂O₃ catalysts is the incipient wetness impregnation technique.

Materials:

-

γ-Alumina (γ-Al₂O₃) spheres or pellets

-

Palladium(II) chloride (PdCl₂)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or formaldehyde (B43269) solution)

Procedure:

-

Support Pre-treatment: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 500-600 °C) to remove any adsorbed moisture and impurities.

-

Impregnation Solution Preparation: A solution of palladium chloride is prepared by dissolving PdCl₂ in a minimal amount of dilute hydrochloric acid and then diluting with deionized water. The concentration of the solution is calculated to achieve the desired palladium loading on the support (typically 0.3-2.0 wt%).

-

Impregnation: The palladium chloride solution is added dropwise to the calcined γ-Al₂O₃ support until the pores are completely filled (incipient wetness).

-

Drying: The impregnated support is dried in an oven at 100-120 °C to remove the solvent.

-

Calcination: The dried catalyst is calcined in air at a temperature of 300-500 °C.

-

Reduction: The calcined catalyst is reduced to convert the palladium oxide to metallic palladium. This can be achieved by treating the catalyst with a reducing agent solution, such as hydrazine hydrate or an alkaline formaldehyde solution, followed by thorough washing with deionized water until the pH is neutral.[8] Alternatively, vapor-phase reduction with hydrogen gas can be employed.[8]

Hydrogenation of this compound in a Slurry Reactor

This protocol describes a typical batch hydrogenation experiment in a laboratory-scale slurry reactor.

Materials and Equipment:

-

This compound (2-EAQ)

-

Working solution: A mixture of a nonpolar solvent (e.g., an aromatic hydrocarbon) and a polar solvent (e.g., a long-chain alcohol or a trialkyl phosphate).

-

Pd/Al₂O₃ catalyst (prepared as described in section 3.1)

-

High-pressure autoclave or slurry reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

-

Hydrogen gas (high purity)

Procedure:

-

Preparation of the Working Solution: Dissolve a known concentration of 2-EAQ in the chosen solvent mixture. A typical concentration is around 60 g/dm³.[9]

-

Reactor Setup: Add the working solution and the Pd/Al₂O₃ catalyst to the slurry reactor. The catalyst loading can range from 0.2 to 0.8 g for a 30 ml solution.[10]

-

Reaction Initiation: Seal the reactor and purge it with nitrogen gas to remove any air. Then, introduce hydrogen gas to the desired pressure (e.g., 0.3 MPa to 5 bar).[9][11] Heat the reactor to the target temperature (e.g., 50-70 °C) while stirring vigorously to ensure good mixing of the three phases (gas, liquid, and solid).[4][11][12]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the consumption of hydrogen gas over time. Samples of the reaction mixture can be withdrawn periodically through the sampling port for analysis.

-

Reaction Termination and Product Isolation: Once the desired conversion is achieved, stop the hydrogen flow, cool the reactor to room temperature, and carefully release the pressure. The catalyst is then separated from the reaction mixture by filtration. The resulting solution contains the 2-ethylanthrahydroquinone.

Analytical Methods

Accurate quantification of the reactants and products is essential for evaluating the performance of the catalyst and the efficiency of the hydrogenation process.

Gas Chromatography (GC): GC is a suitable method for the analysis of the concentrations of 2-EAQ, H₄eAQ, and various degradation products.[2]

-

Column: A capillary column suitable for the separation of aromatic compounds.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: High-purity nitrogen or helium.

-

Temperature Program: An appropriate temperature program should be developed to achieve good separation of the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the qualitative and quantitative analysis of anthraquinones.[3]

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of organic solvents (e.g., methanol (B129727) or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where the anthraquinones have strong absorbance.

Quantitative Data Summary

The performance of the palladium catalyst in the hydrogenation of this compound can be evaluated based on several key parameters. The following tables summarize representative data from various studies.

Table 1: Reaction Conditions and Catalyst Performance

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion of 2-EAQ (%) | H₂O₂ Yield (%) | Reference |

| Pd | Hollow Ceramic Microspheres | - | - | - | 96.5 | [10] |

| Pd | Alumina (Al₂O₃) | 70 | 0.3 | 96 | - | [4] |

| Pd/Al₂O₃ | - | 60 | 0.3 | - | - | [11] |

| Pd/Al₂O₃-A | Alumina + NaH₂PO₄ | 50 | 0.5 | - | - | [9] |

| Pd/Al₂O₃-B | Alumina + 10% SiO₂ + Na₂SiO₃ | 50 | 0.5 | - | - | [9] |

Table 2: Kinetic Parameters for this compound Hydrogenation

| Catalyst | Parameter | Value | Units | Reference |

| Pd on Hollow Ceramic Microspheres | Reaction Order (with respect to 2-EAQ) | Zero | - | [10] |

| Pd on Hollow Ceramic Microspheres | Reaction Order (with respect to H₂) | First | - | [10] |

| Pd on Hollow Ceramic Microspheres | Average Reaction Rate Constant | 2 | mol L⁻¹ h⁻¹ | [10] |

| Pd on Hollow Ceramic Microspheres | Average Reaction Rate Constant | 6 | L h⁻¹ | [10] |

| Pd/Alumina-Silica | Reaction Order (with respect to 2-EAQ) | First | - | [5] |

| Pd/Alumina-Silica | Reaction Order (with respect to H₂) | Zero | - | [5] |

Conclusion

The hydrogenation of this compound using a palladium catalyst is a well-established and efficient process. The protocols and data presented in this document provide a comprehensive guide for researchers working in this area. Careful control of reaction parameters, appropriate catalyst selection and preparation, and accurate analytical techniques are crucial for achieving high conversion, selectivity, and yield in this important industrial reaction. Further research can focus on the development of novel catalyst formulations and process optimization to enhance the economic and environmental sustainability of hydrogen peroxide production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. isca.me [isca.me]

- 6. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN1623655A - Palladium-alumina catalyst and preparation method thereof - Google Patents [patents.google.com]